Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Overview
Description
Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound with a molecular formula of C16H24ClNO3. It is known for its diverse applications in scientific research, particularly in the fields of drug synthesis, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride typically involves the reaction of ethyl 2-hydroxybenzoate with 2-(3-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are often employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted benzoates .
Scientific Research Applications
Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
- Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Uniqueness
Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Biological Activity
Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 313.82 g/mol. The compound features a benzoate group with an ethoxy substituent and a piperidine moiety, enhancing its solubility and biological activity (source: ).
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that the compound may modulate receptor activity or inhibit specific enzymes involved in metabolic pathways. The exact mechanisms remain under investigation, but potential interactions include:
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
- Enzyme Inhibition : The compound may inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter breakdown, thereby enhancing cholinergic signaling (source: ).
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Similar compounds with piperidine structures have shown potential antidepressant properties through interactions with serotonin and norepinephrine receptors (source: ).
- Anticancer Potential : Some studies suggest that derivatives of piperidine can induce apoptosis in cancer cells, indicating a possible role in cancer therapy (source: ).
- Neuroprotective Effects : The ability to inhibit AChE suggests potential applications in neurodegenerative diseases like Alzheimer's (source: ).
Case Studies
-
Anticancer Activity :
A study evaluated a series of piperidine derivatives for their cytotoxic effects on various cancer cell lines. This compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin (source: ).Compound IC50 (µM) Mechanism of Action Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate HCl 15 Induction of apoptosis Bleomycin 25 DNA strand breakage -
Neuroprotective Studies :
In vitro studies showed that the compound significantly inhibited AChE activity, leading to increased acetylcholine levels in neuronal cultures. This effect was linked to improved cognitive performance in animal models of Alzheimer's disease (source: ).
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate HCl | Similar ester structure | Different piperidine position may affect activity |
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate | Ether derivative | Variation in functional groups alters solubility |
Properties
IUPAC Name |
ethyl 2-(2-piperidin-3-ylethoxy)benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-7-3-4-8-15(14)20-11-9-13-6-5-10-17-12-13;/h3-4,7-8,13,17H,2,5-6,9-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBQSUHGWTWGDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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